molecular formula C16H21N3O3 B2981285 Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-20-9

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2981285
CAS RN: 2034254-20-9
M. Wt: 303.362
InChI Key: RCOZAKRMOWEYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis of Cyclohexenone Derivatives

Research has shown that cyclohexenone derivatives, which share a structural similarity to the given compound, can be synthesized through various methods. For example, the preparation of 3-oxocyclohex-1-ene-1-carbonitrile involves the use of cyclohex-2-enone and involves steps like bromination and cyanation, highlighting the compound's utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (J. Lujan-Montelongo & F. Fleming, 2014).

Asymmetric Syntheses

The compound's structure is conducive to asymmetric syntheses, where stereoselective conjugate additions can be utilized to create chiral molecules. Such processes are fundamental in the production of enantiomerically pure pharmaceuticals. Research demonstrates that chiral cyclohexenone derivatives can be synthesized with high diastereoselectivity, offering pathways to diverse chiral compounds (A. Schultz & R. Harrington, 1991).

Heterocyclic Chemistry

The structural features of the compound facilitate the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents the creation of a new class of cyclic dipeptidyl ureas, showing the compound's role in developing novel heterocyclic structures with potential biological activities (M. Sañudo et al., 2006).

Catalysis and Organic Transformations

The compound's framework can be employed in catalytic processes and organic transformations, contributing to the development of efficient synthetic routes for complex molecules. Research on similar structures has led to advances in catalysis, such as the application of furan in Diels-Alder reactions to create condensed 1,3-oxazines, showcasing the potential for innovative synthetic strategies in organic chemistry (G. Stájer et al., 2004).

Antimicrobial and Biological Studies

Compounds with similar structures have been explored for their antimicrobial properties, indicating potential applications in medical research and the development of new therapeutics. For example, the study of novel acylguanidines with potential H2-blocking activity suggests that derivatives of cyclohexenones could serve as lead compounds in the search for new drugs (J. Hanaee & M. Rashidi, 1990).

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-14-15(18-9-8-17-14)22-13-7-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,8-9,12-13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOZAKRMOWEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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